molecular formula C13H16N2O3 B2400507 methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate CAS No. 922949-75-5

methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate

Cat. No.: B2400507
CAS No.: 922949-75-5
M. Wt: 248.282
InChI Key: VNTSPOFDGVLGOQ-UHFFFAOYSA-N
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Description

Methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a synthetic carbamate derivative featuring a phenyl ring substituted with a 3-methyl group and a 2-oxopyrrolidin-1-yl moiety. The carbamate functional group (–O–(C=O)–N–) is attached to the aromatic ring, conferring both rigidity and polarity to the molecule.

Properties

IUPAC Name

methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-8-10(14-13(17)18-2)5-6-11(9)15-7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTSPOFDGVLGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves the reaction of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of aryl carbamates and carboxamides, many of which are documented in pharmaceutical patents (). Below is a structural and functional comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Functional Groups Hypothetical Properties*
Methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate Phenyl-carbamate 3-methyl, 2-oxopyrrolidin-1-yl Moderate polarity, H-bond donor
N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide Phenyl-carboxamide 4-chloro, trifluoromethyl, pentafluoroethyl, pyrazole High lipophilicity, metabolic stability
Methyl 2-[[2-(3-pyridinyl)-2H-indazol-5-yl]carbonyl]hydrazinecarboxylate Hydrazine-carboxylate 3-pyridinyl, indazole, hydrazine Enhanced π-π stacking, metal chelation
[(2S,3R,4R,5S,6S)-3,5-dimethoxy-6-methyl-4-propoxy-tetrahydropyran-2-yl] N-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]carbamate Tetrahydropyran-carbamate Trifluoromethoxy, triazole, tetrahydropyran Improved solubility, glycosidase inhibition

*Hypothetical properties inferred from substituent effects.

Key Observations:

Functional Group Variations: Carbamate vs. Heterocyclic Substituents: The 2-oxopyrrolidin-1-yl group (a lactam) contrasts with pyrazole, indazole, or triazole rings in other compounds. Lactams favor intramolecular H-bonding, while azoles enhance aromatic stacking and metal coordination .

Substituent Effects :

  • Electron-Withdrawing Groups : Analogs with trifluoromethyl (–CF₃) or pentafluoroethyl (–C₂F₅) groups (e.g., the pyrazole-carboxamide) exhibit higher lipophilicity (logP) and resistance to oxidative metabolism compared to the target compound’s 3-methyl substituent .
  • Polar Groups : The tetrahydropyran-carbamate derivative’s methoxy and propoxy groups improve aqueous solubility, a property absent in the target compound’s simpler methyl substituent .

Conformational Analysis: The 2-oxopyrrolidin-1-yl group’s puckering (as per Cremer-Pople coordinates) may induce non-planar conformations, influencing binding pocket compatibility. In contrast, planar aromatic systems (e.g., indazole or triazole derivatives) enable stronger π-π interactions .

Synthetic and Analytical Tools :

  • Structural determination of these compounds likely employs crystallographic software such as SHELX (for refinement) and ORTEP-3 (for visualization), which are industry standards for small-molecule analysis .

Research Implications and Limitations

While the patent data () provide a structural foundation, detailed pharmacological or physicochemical data (e.g., IC₅₀, logP, solubility) are absent. Future studies should prioritize:

  • Experimental Validation : Comparative bioactivity assays against shared targets (e.g., kinases or GPCRs).
  • Computational Modeling : Density Functional Theory (DFT) calculations to quantify electronic differences between carbamates and carboxamides.

Biological Activity

Methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate, with the CAS number 922949-75-5, is a compound of interest due to its potential biological activities. This article reviews its mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C13H16N2O3
  • Molecular Weight : 248.2777 g/mol
  • IUPAC Name : this compound

The primary target for this compound is the sigma-1 receptor , a protein located in the endoplasmic reticulum that plays a crucial role in various cellular signaling pathways. As an allosteric modulator , this compound influences receptor activity, leading to alterations in intracellular calcium signaling and other downstream effects that may contribute to its therapeutic potential, including:

  • Antidepressant effects
  • Cognition enhancement
  • Anticonvulsant properties .

Antimicrobial and Anticancer Properties

Recent studies have indicated that carbamate derivatives can exhibit significant antimicrobial and anticancer activities. For instance, related compounds have been shown to selectively inhibit matrix metalloproteinases (MMPs), particularly MMP-2, which is implicated in cancer metastasis. This selective inhibition could provide a pathway for developing therapeutic agents targeting specific diseases .

Case Studies

Several case studies highlight the biological activities of carbamate derivatives:

  • Study on MMP Inhibition : Research demonstrated that carbamate derivatives exhibited nanomolar inhibition of MMP-2 while sparing other MMPs like MMP-9 and MMP-14. This selectivity suggests potential applications in treating conditions where MMP-2 plays a critical role .
  • Antimicrobial Evaluation : A series of novel compounds with similar structures were synthesized and evaluated for their antimicrobial efficacy against various pathogens, showing promising results that warrant further investigation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. The introduction of functional groups can influence the compound's lipophilicity and bioavailability, which are critical for its effectiveness in vivo .

Comparative Analysis of Similar Compounds

Compound NameStructure TypeBiological Activity
N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamideOxalamideAntimicrobial, Anticancer
N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamideAcetamideModerate activity against MMPs
N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)ureaUreaLower activity compared to oxalamide

Q & A

Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step sequence:

  • Step 1 : Formation of the pyrrolidinone-substituted aniline intermediate via nucleophilic substitution or palladium-catalyzed coupling.
  • Step 2 : Carbamate introduction via reaction with methyl chloroformate under basic conditions (e.g., pyridine or DMAP catalysis).
  • Optimization : Use factorial design (e.g., 2^k designs) to evaluate variables like temperature, solvent polarity (e.g., DCM vs. THF), and stoichiometry. Statistical methods (e.g., ANOVA) can identify critical factors affecting yield and purity .

Basic: Which spectroscopic and chromatographic techniques are essential for structural validation and purity assessment?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidinone carbonyl at ~175 ppm, carbamate methyl at ~3.7 ppm).
  • LC-MS : High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 220–280 nm) to quantify impurities (<1% by area normalization) .

Advanced: How can density functional theory (DFT) calculations guide the prediction of regioselectivity in its derivative synthesis?

  • Mechanistic Insight : Compute transition states for carbamate hydrolysis or electrophilic substitution using Gaussian or ORCA.
  • Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate reaction environments.
  • Validation : Compare computed NMR chemical shifts with experimental data to refine computational protocols .

Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

  • Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to assess oxidative degradation.
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability.
  • Pharmacokinetic Modeling : Integrate in vitro IC₅₀ values with ADME parameters (e.g., clearance, Vd) using tools like Phoenix WinNonlin .

Advanced: How can response surface methodology (RSM) improve multi-step synthesis efficiency?

  • Design : Central composite design (CCD) to model interactions between reaction time, temperature, and catalyst loading.
  • Outputs : Optimize for maximum yield and minimal byproducts (e.g., dimerization).
  • Validation : Confirm robustness via triplicate runs at predicted optimal conditions .

Basic: What biological targets or pathways are associated with this compound in preliminary studies?

  • Enzyme Inhibition : Potential activity against serine hydrolases or kinases due to carbamate’s electrophilic carbonyl.
  • Cellular Assays : Screen in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity .

Advanced: How can atmospheric chemistry models predict its environmental persistence or degradation pathways?

  • Tropospheric Lifetime : Calculate OH radical reaction rate constants (kOH) via smog chamber experiments.
  • Degradation Products : Identify photolysis byproducts (e.g., nitroso derivatives) using GC-MS.
  • EPI Suite : Estimate biodegradation probability (e.g., BIOWIN model) .

Advanced: What catalytic systems enhance the efficiency of its synthesis while minimizing waste?

  • Heterogeneous Catalysis : Use immobilized lipases for enantioselective reactions (e.g., CAL-B for chiral intermediates).
  • Flow Chemistry : Continuous-flow reactors with Pd/C catalysts to reduce reaction time and improve scalability .

Basic: What are common synthetic impurities, and how are they mitigated during purification?

  • Impurities : Unreacted aniline intermediates or over-alkylated byproducts.
  • Mitigation : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Advanced: How can quantitative structure-activity relationship (QSAR) models prioritize derivatives for lead optimization?

  • Descriptors : Calculate logP, polar surface area, and H-bond acceptors/donors.
  • Machine Learning : Train models (e.g., random forest) on bioactivity data to predict EC₅₀ values.
  • Validation : Use leave-one-out cross-validation (LOOCV) to assess predictive accuracy .

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